molecular formula C5H10N2OS B13795083 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) CAS No. 270258-77-0

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI)

Katalognummer: B13795083
CAS-Nummer: 270258-77-0
Molekulargewicht: 146.21 g/mol
InChI-Schlüssel: ALOMAPQTTDQPQH-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino acid derivative with a thiol compound, followed by cyclization to form the thiazolidine ring. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets through binding, inhibition, or activation, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidine-2,4-diones: Studied for their anti-inflammatory and anticancer activities.

Uniqueness

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is unique due to its specific structure and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.

Eigenschaften

CAS-Nummer

270258-77-0

Molekularformel

C5H10N2OS

Molekulargewicht

146.21 g/mol

IUPAC-Name

(4R)-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C5H10N2OS/c1-6-5(8)4-2-9-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)/t4-/m0/s1

InChI-Schlüssel

ALOMAPQTTDQPQH-BYPYZUCNSA-N

Isomerische SMILES

CNC(=O)[C@@H]1CSCN1

Kanonische SMILES

CNC(=O)C1CSCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.